molecular formula C18H24N2OS B4534780 N-(pyridin-3-ylmethyl)-N-{[5-(tetrahydrofuran-2-yl)-2-thienyl]methyl}propan-1-amine

N-(pyridin-3-ylmethyl)-N-{[5-(tetrahydrofuran-2-yl)-2-thienyl]methyl}propan-1-amine

Cat. No. B4534780
M. Wt: 316.5 g/mol
InChI Key: KOOVXJSMDOBDBP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of related compounds often involves complex reactions, including condensation, N-amination, and template reactions in the presence of metal ions. For instance, the synthesis of complex Schiff base compounds derived from pentadentate amines and pyridine-2-carbaldehyde in the presence of Mn(II) and Zn(II) ions showcases the intricate processes involved in creating compounds with similar structures (Rezaeivala et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds with similar frameworks often exhibits significant complexity. X-ray diffraction studies can reveal details about the arrangement of atoms within a molecule, showing how various substituents affect the overall geometry. For example, analysis of Schiff bases and their complexes with metal ions can provide insights into the stereochemistry and coordination environments around central atoms (Rezaeivala et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving related compounds can vary widely, from the formation of amide bonds in metal-free conditions to the synthesis of complex macroacyclic Schiff base complexes. The reactivity and chemical behavior of such compounds are influenced by their structural elements, including functional groups and the presence of metal ions (Samanta et al., 2020).

Physical Properties Analysis

The physical properties of similar compounds, such as melting points, solubility, and crystalline structure, are determined through various analytical techniques. These properties are crucial for understanding the compound's stability, reactivity, and potential applications. Studies often employ techniques like single-crystal X-ray diffraction and spectroscopy to characterize these aspects (Nazır et al., 2000).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, potential for forming complexes with metals, and susceptibility to undergo various chemical transformations, are vital for comprehending the compound's applications. For example, the ability to form Schiff base complexes with metal ions highlights the ligand properties of similar compounds (Rezaeivala et al., 2014).

properties

IUPAC Name

N-[[5-(oxolan-2-yl)thiophen-2-yl]methyl]-N-(pyridin-3-ylmethyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2OS/c1-2-10-20(13-15-5-3-9-19-12-15)14-16-7-8-18(22-16)17-6-4-11-21-17/h3,5,7-9,12,17H,2,4,6,10-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOOVXJSMDOBDBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CN=CC=C1)CC2=CC=C(S2)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(pyridin-3-ylmethyl)-N-{[5-(tetrahydrofuran-2-yl)-2-thienyl]methyl}propan-1-amine
Reactant of Route 2
N-(pyridin-3-ylmethyl)-N-{[5-(tetrahydrofuran-2-yl)-2-thienyl]methyl}propan-1-amine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(pyridin-3-ylmethyl)-N-{[5-(tetrahydrofuran-2-yl)-2-thienyl]methyl}propan-1-amine
Reactant of Route 4
N-(pyridin-3-ylmethyl)-N-{[5-(tetrahydrofuran-2-yl)-2-thienyl]methyl}propan-1-amine
Reactant of Route 5
Reactant of Route 5
N-(pyridin-3-ylmethyl)-N-{[5-(tetrahydrofuran-2-yl)-2-thienyl]methyl}propan-1-amine
Reactant of Route 6
N-(pyridin-3-ylmethyl)-N-{[5-(tetrahydrofuran-2-yl)-2-thienyl]methyl}propan-1-amine

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